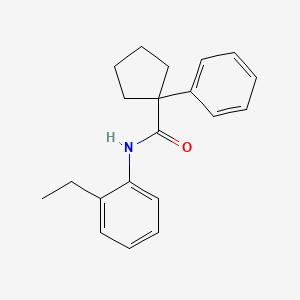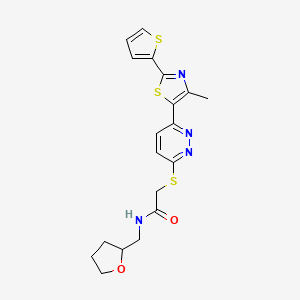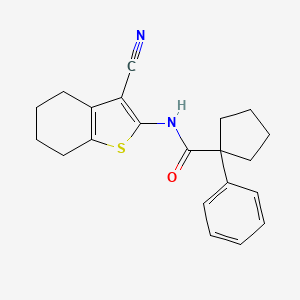
2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone” is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone” typically involves multi-step organic reactions. The process may include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.
Pyridazine ring formation: This step may involve the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.
Thioether linkage: The thiazole and pyridazine rings are connected via a thioether bond, which can be formed through nucleophilic substitution reactions.
Final coupling: The pyrrolidine moiety is introduced through a coupling reaction, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydropyridazine derivatives.
Substitution products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
作用機序
The mechanism of action of “2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone” would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular pathways: Modulating signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Pyridazine derivatives: Compounds containing pyridazine rings.
Thioether-linked compounds: Molecules with thioether linkages.
Uniqueness
Structural complexity: The combination of thiazole, pyridazine, and pyrrolidine moieties linked by a thioether bond makes this compound unique.
Potential biological activity: The specific arrangement of functional groups may confer unique biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C21H22N4O2S2 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-14-20(29-21(22-14)15-6-5-7-16(12-15)27-2)17-8-9-18(24-23-17)28-13-19(26)25-10-3-4-11-25/h5-9,12H,3-4,10-11,13H2,1-2H3 |
InChIキー |
FOQJYNOBNHIFSA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11232639.png)
![N-(4-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232649.png)
![2-(4-Fluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232653.png)

![N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232669.png)
![N-(1,3-benzodioxol-5-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232672.png)
![7-Phenyl-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232677.png)
![5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11232680.png)
![1-(4-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11232694.png)

![3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11232713.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B11232721.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11232726.png)

